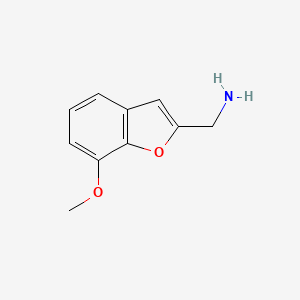

(7-Methoxy-1-benzofuran-2-yl)methanamine

Description

(7-Methoxy-1-benzofuran-2-yl)methanamine (CAS: 165735-70-6) is a benzofuran derivative with a methoxy group at the 7-position and a methanamine substituent at the 2-position. Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.2 g/mol), and it exists as a liquid at room temperature . Its reactivity and biological activity are influenced by the electron-donating methoxy group and the primary amine, which can participate in hydrogen bonding and nucleophilic reactions .

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXFVTYOVORRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical formula of (7-Methoxy-1-benzofuran-2-yl)methanamine is , characterized by the following structural features:

| Feature | Description |

|---|---|

| Benzofuran Moiety | Provides aromatic stability and potential for electron delocalization. |

| Methoxy Group | Enhances solubility and may influence biological interactions. |

| Amine Functional Group | Imparts basicity, allowing for hydrogen bonding with biological targets. |

Antioxidant Properties

The presence of the benzofuran ring suggests that this compound may exhibit antioxidant capabilities. Benzofuran derivatives are known for their ability to scavenge free radicals, which could contribute to cellular protection against oxidative stress .

Neuroprotective Effects

Compounds with similar structural characteristics have demonstrated neuroprotective effects in various studies. This suggests that this compound may be explored for therapeutic applications in neurodegenerative diseases, potentially mitigating neuronal damage .

Antimicrobial Activity

Preliminary studies indicate that benzofuran derivatives often possess antimicrobial properties. Although specific data on this compound's efficacy against pathogens is scarce, its structural similarity to known antimicrobial agents warrants further investigation .

Currently, there is no detailed information available regarding the specific mechanism of action of this compound in biological systems. However, it is hypothesized that the compound may interact with various enzymes or receptors, modulating their activity and leading to diverse biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxybenzofuran | Methoxy group at 6-position | Antioxidant, neuroprotective |

| 5-Hydroxybenzofuran | Hydroxy group at 5-position | Antimicrobial |

| 2-Aminobenzofuran | Amino group at 2-position | Potential anti-cancer activity |

| 3-Methylbenzofuran | Methyl group at 3-position | Anti-inflammatory |

The distinct positioning of the methoxy and amine groups in this compound enhances its solubility and bioavailability compared to other benzofuran derivatives, potentially leading to improved therapeutic outcomes .

Scientific Research Applications

Drug Development

The unique structure of (7-Methoxy-1-benzofuran-2-yl)methanamine positions it as a promising candidate for drug development. Its potential pharmacological activities include:

- Antioxidant Properties : The compound may possess the ability to neutralize free radicals, which can protect cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have shown potential in treating neurodegenerative diseases, suggesting that this compound could be investigated for therapeutic applications in conditions like Alzheimer's or Parkinson's disease.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzofuran often exhibit antimicrobial properties, warranting further exploration of this compound's efficacy against various pathogens.

Biological Probes

The compound can serve as a biological probe to study various processes due to its unique structural features. It may help elucidate mechanisms underlying certain diseases or biological functions.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with proteins and other biomolecules. These studies can provide insights into its pharmacokinetic properties and therapeutic potential.

Material Science Applications

In material science, this compound can be utilized in the development of new materials with specific properties. Its chemical structure may allow for the creation of polymers or resins that exhibit desirable characteristics such as increased stability or enhanced performance in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Features of Comparable Benzofuran Derivatives

- Substituent Position Impact :

- The 7-methoxy group in the target compound contrasts with 5-methoxy derivatives (e.g., ). Methoxy at the 7-position may enhance electron density on the benzofuran ring compared to 5-substitution, affecting reactivity in electrophilic substitutions .

- Amine Placement : The 2-CH₂NH₂ group in the target compound differs from 3-CH(CH₃)NH₂ in . Steric hindrance in the latter reduces nucleophilicity, while the primary amine in the target compound offers greater versatility in forming salts or conjugates .

Preparation Methods

Step 1: Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol Intermediate

- The synthesis often begins with the preparation of (7-Methoxy-1-benzofuran-2-yl)methanol, a key intermediate.

- This intermediate can be obtained through palladium-catalyzed Suzuki coupling reactions starting from appropriately substituted bromobenzofurans and boronate esters.

- For example, a Suzuki coupling between 2-bromobenzofuran derivatives and pinacol boronate esters bearing methoxy substituents leads to the formation of 7-methoxy-substituted benzofurans.

- Subsequent reduction or selective hydroxymethylation yields (7-Methoxy-1-benzofuran-2-yl)methanol.

Step 2: Conversion of (7-Methoxy-1-benzofuran-2-yl)methanol to this compound

- The key transformation from the alcohol to the amine group is typically achieved via reductive amination.

- Initially, the alcohol is oxidized to the corresponding aldehyde using mild oxidizing agents.

- The aldehyde then undergoes reductive amination with ammonia or ammonium salts in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation.

- This step introduces the primary amine group at the 2-position, yielding this compound.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Suzuki Coupling | PdCl2(dppf)·CH2Cl2 catalyst, K3PO4, n-Bu4NBr, MeCN | Forms 7-methoxy-substituted benzofuran derivatives |

| 2 | Hydroxymethylation/Reduction | LiAlH4 in THF or other selective reducing agents | Converts ester or aldehyde intermediates to alcohol |

| 3 | Oxidation | Mild oxidants (e.g., PCC, Dess-Martin periodinane) | Converts alcohol to aldehyde |

| 4 | Reductive Amination | NH3 or ammonium salts, NaBH(OAc)3 or catalytic hydrogenation | Converts aldehyde to primary amine |

These steps are adapted from recent synthetic protocols for benzofuran derivatives with biological activity, ensuring high selectivity and yield.

Research Findings on Synthetic Efficiency and Yields

- Suzuki coupling reactions for benzofuran derivatives typically yield 60–85% of the desired substituted benzofurans.

- Reduction and oxidation steps proceed with yields ranging from 70–90%, depending on reagent purity and reaction conditions.

- Reductive amination to install the methanamine group often achieves yields above 75%, with minimal side products when carefully controlled.

- The overall synthetic route is efficient and scalable for research and potential pharmaceutical development.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|

| Formation of 7-methoxy benzofuran | Pd-catalyzed Suzuki coupling | 60–85 | Critical for installing methoxy substituent |

| Conversion to (7-Methoxy-1-benzofuran-2-yl)methanol | LiAlH4 reduction or hydroxymethylation | 70–90 | Intermediate for amine synthesis |

| Oxidation to aldehyde intermediate | PCC, Dess-Martin periodinane, or similar oxidants | 75–90 | Mild conditions prevent ring degradation |

| Reductive amination to methanamine | NH3, NaBH(OAc)3 or catalytic hydrogenation | 75–85 | Final step introducing primary amine functionality |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (7-Methoxy-1-benzofuran-2-yl)methanamine, and how can reaction conditions be optimized?

- Methodology: Start with benzofuran precursors (e.g., 7-methoxybenzofuran derivatives) and employ reductive amination or nucleophilic substitution to introduce the methanamine group. For example, use methoxymethylamine as a nucleophile in the presence of catalysts like Pd/C for hydrogenation . Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield. Monitor reaction progress via TLC or LC-MS.

- Key Considerations: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Validate with and to confirm substitution patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols: Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation or dermal exposure. Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For spills, collect mechanically and avoid release into waterways .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Techniques:

- NMR Spectroscopy : Confirm the benzofuran scaffold and methoxy/methanamine substituents via (e.g., aromatic protons at δ 6.5–7.5 ppm) and .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for absolute configuration validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound?

- Experimental Design:

- Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., cytochrome P450) or receptors .

- In Vitro Assays : Screen for cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (fluorometric assays) .

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to establish IC values. Include positive controls (e.g., known inhibitors) and triplicate replicates .

Q. How should conflicting data on the compound’s stability or reactivity be resolved?

- Troubleshooting:

- Stability Studies : Use accelerated stability testing (40°C/75% RH) and HPLC to track degradation products. Adjust storage conditions if decomposition exceeds 5% .

- Reactivity Analysis : Compare reactivity under varying pH (2–12) and oxidizing/reducing conditions. Use DFT calculations to predict reactive sites .

Q. What strategies are effective for elucidating the compound’s metabolic pathways?

- Methodology:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Identify phase I (oxidation) and phase II (conjugation) products .

- Isotopic Labeling : Use -labeled methanamine to track metabolic fate in cell cultures .

- Pharmacokinetic Modeling : Integrate in vitro data with in silico tools (e.g., GastroPlus) to predict bioavailability and clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.